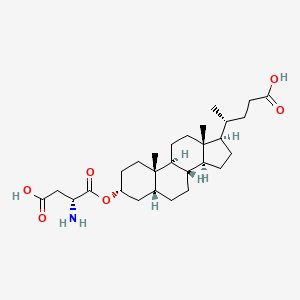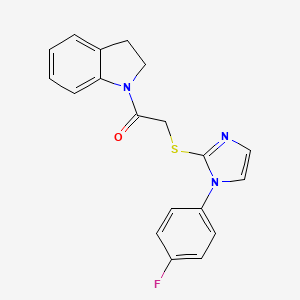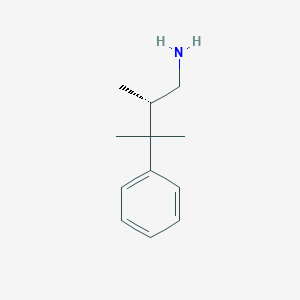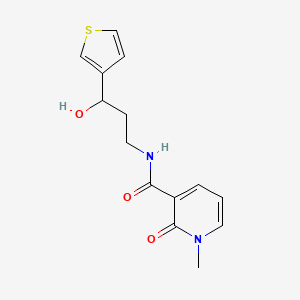
alpha-2,3-sialyltransferase-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-2,3-sialyltransferase-IN-1 (ST3Gal-IN-1) belongs to the family of sialyltransferases. These enzymes play a crucial role in the biosynthesis of sialic acid-containing glycoconjugates. Specifically, ST3Gal-IN-1 is involved in transferring sialic acid (N-acetylneuraminic acid) from a donor substrate (usually CMP-sialic acid) to terminal galactose residues on glycoproteins and glycolipids. This enzymatic process results in the formation of α2,3-sialylated structures, which are essential for various cellular functions and recognition processes .
Aplicaciones Científicas De Investigación
Enzymatic Activity and Substrate Specificity
Alpha-2,3-sialyltransferase plays a crucial role in the transfer of sialic acid to various substrates, significantly contributing to the biosynthesis of glycoconjugates. This enzyme exhibits versatile substrate specificity, catalyzing the sialylation of mono- and oligosaccharides, glycolipids, and glycopeptides, including sulfate-containing glycoconjugates. Notably, the enzyme showcases a broader acceptor substrate specificity compared to other sialyltransferases, although its donor specificity is relatively limited (Izumi et al., 2001).
Structural Characterization and Protein Interaction
Alpha-2,3-sialyltransferase is also significant in its structural characterization and protein-ligand interactions. For instance, the alpha-2,6-sialyltransferase variant, a closely related enzyme, has been subject to detailed study. Despite challenges in structural characterization due to its membrane-bound, glycosylated nature, nuclear magnetic resonance (NMR) strategies have provided insight into its active site and the relative placement of bound ligands. This understanding facilitates the development of geometric models, contributing to a broader comprehension of sialyltransferase function and interaction with substrates (Liu et al., 2009).
Applications in Glycotechnology
The enzyme's ability to sialylate a wide range of acceptor substrates, including N-acetylneuraminic acid (NeuAc) to various monosaccharides and oligosaccharides, positions it as a potent tool in the field of glycotechnology. For instance, a specific alpha/beta-galactoside alpha2,3-sialyltransferase from Vibrio sp. demonstrated significant potential in glycotechnological applications due to its broad substrate specificity and efficient sialylation capabilities, as confirmed by NMR analysis of the reaction products (Takakura et al., 2007).
Enzyme Kinetics and Mechanisms
The kinetic parameters and reaction mechanisms of alpha-2,3-sialyltransferase are pivotal for understanding its functionality in biological systems. Detailed investigations into the kinetic properties, including acceptor specificity and product inhibition studies, contribute significantly to unraveling the enzyme's reaction mechanism, enhancing the potential for therapeutic interventions and the synthesis of specific glycoconjugates (Bendiak & Cook, 2005; Gupta et al., 2016).
Propiedades
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R)-2-amino-3-carboxypropanoyl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45NO6/c1-16(4-9-24(30)31)20-7-8-21-19-6-5-17-14-18(35-26(34)23(29)15-25(32)33)10-12-27(17,2)22(19)11-13-28(20,21)3/h16-23H,4-15,29H2,1-3H3,(H,30,31)(H,32,33)/t16-,17-,18-,19+,20-,21+,22+,23-,27+,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUCRVJEHQBAKP-GCHQISOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C(CC(=O)O)N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)[C@@H](CC(=O)O)N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2372173.png)
![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2372175.png)
![3-methyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2372177.png)
![N-[2-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2372178.png)
![(E)-2-cyano-3-(2-prop-2-enoxyphenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2372179.png)

![7-chloro-N-(2-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2372183.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2372184.png)

![(4-Chlorophenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2372189.png)
